

Spectroscopic Profile of Imidazo[1,2-a]pyridin-2-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridin-2-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **Imidazo[1,2-a]pyridin-2-ylmethanol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for **Imidazo[1,2-a]pyridin-2-ylmethanol** is summarized below. While experimental data for the parent molecule is not readily available in public databases, the following tables are constructed based on characteristic data from closely related imidazo[1,2-a]pyridine derivatives and predicted mass spectrometric values.^{[1][2][3]} This information serves as a valuable reference for researchers working with this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	H-5
~7.60	d	1H	H-8
~7.50	s	1H	H-3
~7.15	t	1H	H-7
~6.75	t	1H	H-6
~4.80	s	2H	-CH ₂ OH
~3.50	br s	1H	-OH

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~152.0	C-2
~145.0	C-8a
~126.0	C-5
~124.0	C-7
~117.0	C-8
~112.0	C-6
~110.0	C-3
~58.0	-CH ₂ OH

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Illustrative)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
~1630	Strong	C=N stretch (imidazole ring)
~1500	Medium	C=C stretch (aromatic rings)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

m/z	Ion
149.0709	[M+H] ⁺
171.0529	[M+Na] ⁺

Molecular Formula: C₈H₈N₂O Monoisotopic Mass: 148.0637 g/mol [\[4\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for imidazo[1,2-a]pyridine derivatives and can be adapted for **Imidazo[1,2-a]pyridin-2-ylmethanol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance.

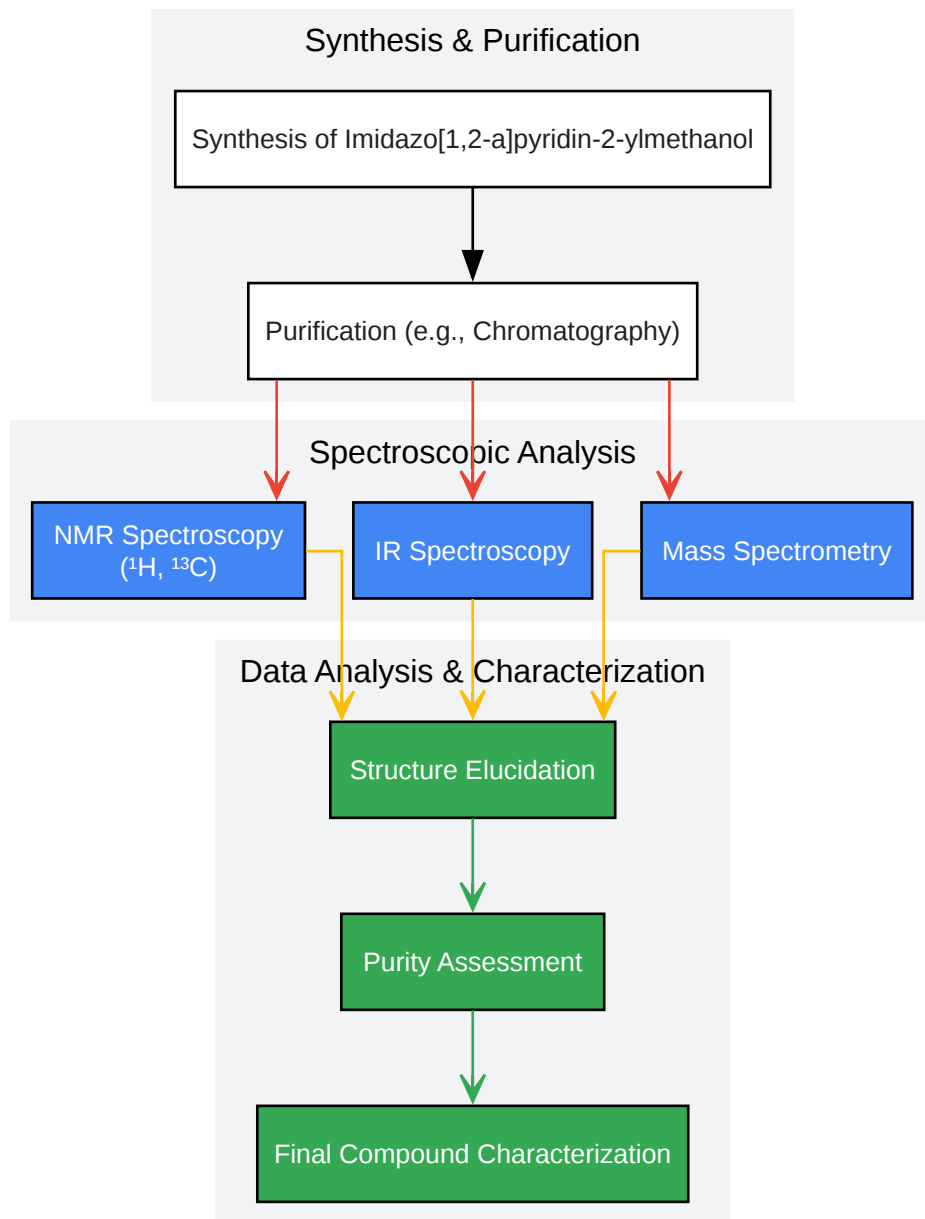
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with electrospray ionization.
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.^[2]
- Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - The mass-to-charge ratio (m/z) of the ions is recorded.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like **Imidazo[1,2-a]pyridin-2-ylmethanol**.

Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final characterization of a chemical compound.

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